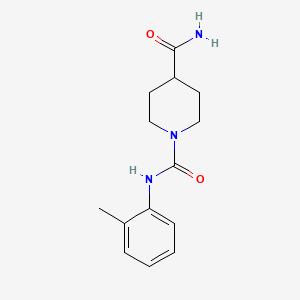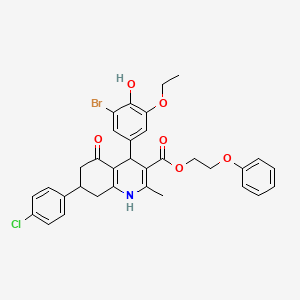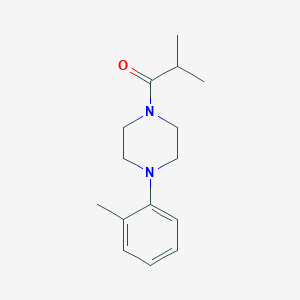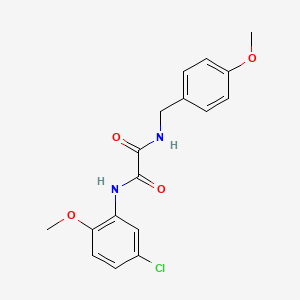
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(2-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. MPD is a piperidine derivative that belongs to the class of compounds known as NMDA receptor antagonists.
Aplicaciones Científicas De Investigación
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. Glutamate toxicity can lead to neuronal damage and death, which is a common feature of various neurological disorders. By blocking the action of glutamate, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can prevent neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects in animal models. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its high potency and specificity for the NMDA receptor. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has a high affinity for the NMDA receptor, which means it can produce significant effects at low concentrations. However, one of the limitations of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is its relatively short half-life, which means it may require frequent dosing in lab experiments.
Direcciones Futuras
There are several future directions for N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide research. One area of research is to explore the potential applications of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in treating other neurological disorders such as epilepsy and traumatic brain injury. Another area of research is to investigate the long-term effects of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide on cognitive function and memory in animal models. Additionally, future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
In conclusion, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has several biochemical and physiological effects and can increase the levels of BDNF and antioxidant enzymes. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has advantages and limitations for lab experiments, and future directions for research could focus on exploring its potential applications in treating other neurological disorders and developing more potent and selective NMDA receptor antagonists.
Métodos De Síntesis
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is synthesized by reacting 2-methylphenylhydrazine with 1,4-piperidinedicarboxylic acid anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
Propiedades
IUPAC Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMGENRROSEULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
